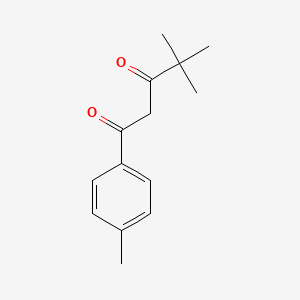

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione

Description

Properties

IUPAC Name |

4,4-dimethyl-1-(4-methylphenyl)pentane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10-5-7-11(8-6-10)12(15)9-13(16)14(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQSTXBEXQBZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione typically involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, forming the diketone product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its diketone structure, which allows it to participate in oxidation, reduction, and substitution reactions.

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Can be reduced to corresponding alcohols.

- Substitution : Participates in nucleophilic substitution reactions with amines or thiols.

Biological Research

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione exhibits significant biological activity:

- Enzyme Inhibition : The diketone can inhibit specific enzymes through covalent modification, making it a potential candidate for developing therapeutic agents targeting enzyme-related diseases.

- Antioxidant Activity : Studies indicate that it may scavenge free radicals effectively, providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary research suggests antimicrobial activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

- Enzyme Inhibition Studies : Research published in the Journal of Medicinal Chemistry explored the structure-activity relationship of diketones similar to this compound. Modifications in the diketone structure significantly impacted their biological efficacy as enzyme inhibitors.

- Antioxidant Evaluations : A study evaluated the antioxidant properties of this compound and found that it effectively scavenged free radicals, which is crucial for cellular protection against oxidative damage.

- Antimicrobial Research : Investigations into the antimicrobial properties revealed that 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione showed activity against specific bacterial strains, suggesting its potential use in antimicrobial formulations.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Diketones with structural variations exhibit distinct electronic, steric, and functional properties. Below is a detailed comparison of 4,4-dimethyl-1-(4-methylphenyl)pentane-1,3-dione with analogous compounds:

Structural and Functional Variations

Electronic and Steric Effects

- Electron-Donating Groups : The 4-methylphenyl group in the target compound provides steric hindrance and moderate electron donation, stabilizing metal complexes (e.g., in Pd-based catalysts for Heck cross-coupling reactions) .

- Electron-Withdrawing Groups: Bromophenyl () and trifluorobutane () substituents increase electrophilicity, accelerating enolate formation and nucleophilic additions.

- Heteroaromatic Substituents : Pyridyl () and thiophenyl () groups introduce nitrogen/sulfur heteroatoms, enabling π-backbonding and diverse coordination geometries.

Research Findings and Implications

- Steric vs. Electronic Trade-offs: Bulky substituents (e.g., 4-methylphenyl) improve thermal stability but may reduce catalytic turnover in sterically constrained reactions .

- Fluorine Effects: Fluorinated analogs (–19) exhibit enhanced acidity (pKa ~8–10) compared to non-fluorinated analogs (pKa ~12–14), enabling selective deprotonation in multistep syntheses .

- Heteroatom Influence : Thiophene and pyridine substituents broaden absorption spectra, making them suitable for photochemical applications .

Biological Activity

Overview

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione is an organic compound with significant biological activity, primarily due to its diketone structure. This compound, with the molecular formula , contains two ketone functional groups that contribute to its reactivity and interaction with biological molecules.

The biological activity of 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione is largely attributed to its ability to interact with various enzymes and proteins. The diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can significantly affect biochemical pathways and cellular processes, making it a valuable compound in research focused on enzyme inhibition and protein interactions .

The compound exhibits the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| Density | 1.024 g/cm³ |

| Boiling Point | 298.7 °C |

| Flash Point | 111.5 °C |

Biological Activity Studies

Research has highlighted various aspects of the biological activity of this diketone:

- Enzyme Inhibition : Studies have shown that 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione can inhibit specific enzymes through covalent modification. This property is crucial for developing potential therapeutic agents targeting enzyme-related diseases.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are vital for protecting cells from oxidative stress. Research indicates that it may scavenge free radicals effectively .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Studies

Several studies have explored the biological implications of this compound:

- A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of diketones similar to 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione. It was found that modifications in the diketone structure significantly impacted their biological efficacy as enzyme inhibitors .

- Another research article focused on the synthesis and biological evaluation of derivatives of diketones, revealing that specific substitutions enhance their inhibitory effects on target enzymes .

Q & A

Q. What steps validate the compound’s role as a ligand in coordination chemistry?

- Methodological Answer : Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) and characterize via UV-Vis (d-d transitions), EPR (for paramagnetic species), and single-crystal XRD. Compare stability constants (log K) with analogous diketones .

Advanced Analytical Techniques

Q. Which hyphenated techniques improve detection limits in trace analysis?

Q. How to analyze degradation products under oxidative stress?

- Methodological Answer : Expose the compound to H2O2/UV light and analyze via GC-MS with DB-5MS columns. Identify major degradation pathways (e.g., diketone cleavage) using high-resolution mass spectrometry (HRMS) .

Experimental Design & Safety

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.